![molecular formula C13H21NO5 B1283551 (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate CAS No. 127910-61-6](/img/structure/B1283551.png)
(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Flash Vacuum Pyrolysis
This compound, when subjected to flash vacuum pyrolysis, leads to the formation of unstable 3-hydroxy-1H-pyrrole, which exists as the enol tautomer in dimethyl sulfoxide solution and predominantly as the keto tautomer in water. This product reacts readily with mild electrophiles, exclusively at the 2-position (Hill et al., 2009).
Chiral Bipyrrole Synthesis
It serves as a precursor for chiral 3,3'-di-tert-butyl-2,2'-bipyrrole, synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the potential for creating complex, chiral molecular structures (Skowronek & Lightner, 2003).
Pyrrolo[3,2-d]isoxazoles Synthesis
This compound is involved in reactions with nitrones, leading to the synthesis of substituted pyrrolo[3,2-d]isoxazoles, indicating its utility in creating structurally diverse heterocyclic compounds (Moroz et al., 2018).
Hydroformylation Reactions
In hydroformylation reactions, it is used to synthesize important intermediates for the production of homochiral amino acid derivatives, highlighting its role in asymmetric synthesis (Kollár & Sándor, 1993).
Pharmacological Intermediates Synthesis
This compound plays a crucial role as an intermediate in the production of small molecule anticancer drugs, showcasing its significance in medicinal chemistry (Zhang et al., 2018).
Chemical Transformations
It undergoes various chemical transformations, including reaction with maleic anhydride and electrophilic/nucleophilic reagents, emphasizing its versatility in chemical synthesis (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl (3aS,4S,6aR)-4-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h7-10H,6H2,1-5H3/t8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNXNRBVFQHLV-BBBLOLIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C=O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C=O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110746 |
Source


|
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127910-61-6 |
Source


|
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

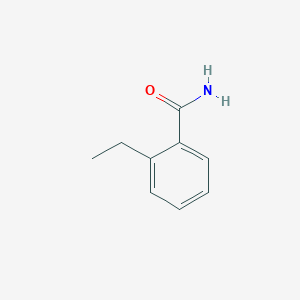
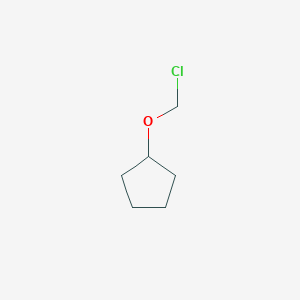
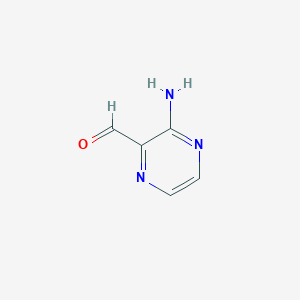
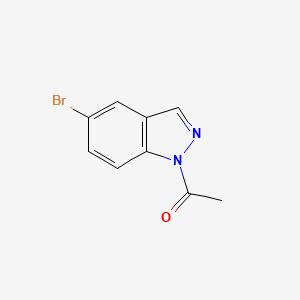
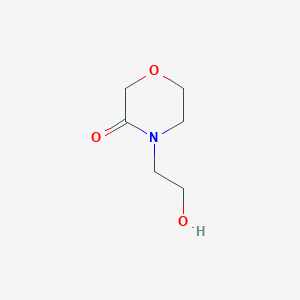
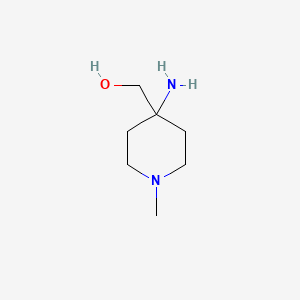
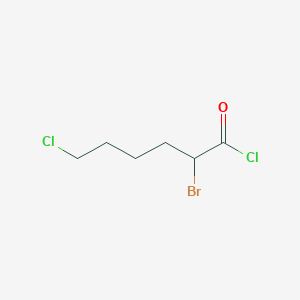





![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)
